Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
Description
Chemical Structure & Properties The compound Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is a branched amide derivative featuring two octadecanamide (stearamide) chains linked via aminoethyl groups. Its molecular formula is C₃₈H₇₆N₄O₂, with a molecular weight of approximately 621.04 g/mol. The structure includes:
- Two octadecyl (C₁₈) chains derived from stearic acid.
- Ethylenediamine-derived linkages, providing amino (-NH₂) and amide (-CONH-) functional groups.
Functional Roles
This compound is primarily used in industrial and cosmetic applications for its antistatic, viscosity-modifying, and emulsifying properties. Its dual amide groups enhance surface activity, making it effective in stabilizing formulations and reducing static charge accumulation .
Properties
CAS No. |
68155-57-7 |
|---|---|
Molecular Formula |
C40H81N3O2 |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
N-[2-[2-aminoethyl(octadecanoyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C40H81N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-36-38-43(37-35-41)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38,41H2,1-2H3,(H,42,44) |
InChI Key |
SMLNXMNSNZBSKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCN)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is a complex fatty acid amide derived from stearic acid, characterized by its unique molecular structure and significant biological activities. This article provides an overview of its biological activity, including cytotoxic effects, ichthyotoxicity, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C40H81N3O2
- Molecular Weight : Approximately 683.0 g/mol
- Appearance : White, waxy solid
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform
The compound's long hydrophobic alkyl chain (18 carbons) contributes to its unique physical and chemical properties, making it particularly effective in biological applications requiring both lubricating properties and biological activity.
1. Cytotoxic Effects
Research indicates that octadecanamide exhibits cytotoxic effects on various cell lines. Its ability to induce cell death has been explored in cancer research:
- Study Findings : In vitro studies have shown that octadecanamide can selectively target cancer cells while sparing normal cells, suggesting a potential role in cancer therapy. For instance, it has demonstrated efficacy against human oral squamous cell carcinoma, where it selectively induced apoptosis in tumor cells .
2. Ichthyotoxic Properties
The compound has been reported to possess ichthyotoxic properties, which raises concerns regarding its environmental impact:
- Environmental Implications : Studies have indicated that octadecanamide can adversely affect aquatic life, highlighting the need for careful monitoring of its use in industrial applications.
3. Interfacial Activity
Octadecanamide acts as an interfacial agent, reducing surface energy and enhancing compatibility with coating materials:
- Applications : This property is particularly valuable in biological applications where adhesion and dispersion are critical, such as drug delivery systems and biomaterials.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexadecanamide | C16H33N | Shorter alkyl chain (16 carbons) |
| Nonadecanamide | C19H39N | Longer alkyl chain (19 carbons) |
| Eicosanamide | C20H41N | Even longer alkyl chain (20 carbons) |
| Oleamide | C18H35NO | Contains a double bond in the alkyl chain |
| Octadecanamide | C40H81N3O2 | Optimal balance between hydrophobicity and functionality |
Case Study 1: Cytotoxicity Against Oral Tumor Cells
A study investigated the cytotoxic effects of octadecanamide on human oral tumor cell lines (HSC-2, HSC-3). The findings revealed:
- Sensitivity Variation : HSC-2 cells were most sensitive to octadecanamide treatment, while HSC-3 cells showed resistance.
- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, suggesting a mechanism that could be leveraged for therapeutic purposes .
Case Study 2: Environmental Impact Assessment
An environmental assessment evaluated the ichthyotoxic effects of octadecanamide on fish species:
- Results : Significant mortality rates were observed in test fish exposed to varying concentrations of the compound.
- Recommendations : The study recommended regulatory measures for the use of octadecanamide in industrial applications to minimize ecological risks.
Scientific Research Applications
Cancer Research
Octadecanamide has been investigated for its cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in certain types of cancer cells, suggesting potential as a therapeutic agent in oncology .
Environmental Studies
The compound exhibits ichthyotoxic properties, which may impact aquatic life. Research has shown that it can affect fish populations, making it relevant for environmental toxicology studies.
Coatings and Surface Modifiers
Octadecanamide acts as an interfacial agent, reducing surface energy and enhancing compatibility with various coating materials. This property is crucial in industries that require effective adhesion and dispersion of materials .
Drug Delivery Systems
The compound's role as a surface modifier improves the stability and bioavailability of therapeutic agents, making it valuable in pharmaceutical applications. Its hydrophobic properties allow for better encapsulation of drugs, enhancing their therapeutic efficacy .
Chromatography
Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound's separation on Newcrom R1 HPLC columns has been documented, providing insights into its purity and composition .
| Method | Conditions |
|---|---|
| HPLC | Mobile phase: Acetonitrile, water, phosphoric acid (replace with formic acid for MS compatibility) |
Cytotoxicity Assays
In a controlled study, octadecanamide was tested against various cancer cell lines to assess its cytotoxic potential. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
Environmental Impact Assessment
A study assessed the impact of octadecanamide on freshwater fish species, revealing adverse effects on survival rates and reproduction. This finding underscores the need for regulatory considerations regarding its use in industrial applications.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- (CAS 85154-10-5) is a structurally complex amide derivative with two octadecanamide chains and an ethylenediamine backbone. Its reactivity is influenced by:
-
Amide bonds : Susceptible to hydrolysis and nucleophilic substitution.
-
Amino groups : Participate in alkylation, acylation, and cross-linking reactions.
-
Hydrophobic alkyl chains : Influence solubility and interaction with nonpolar reagents.
Key reaction pathways include:
-
Hydrolysis : Acidic or basic conditions cleave amide bonds, yielding octadecanoic acid and ethylenediamine derivatives.
-
Oxidation : Cyanoethyl or amino groups react with oxidizing agents (e.g., KMnO₄) to form nitriles or imines .
-
Cross-linking : Maleimide-functionalized reagents target amino groups for covalent conjugation, forming stable thioether bonds .
Reagents and Reaction Conditions
Reactions are optimized for selectivity and yield under controlled conditions:
Major Reaction Products
Reaction outcomes depend on functional group targeting:
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions protonate the leaving group, while basic conditions deprotonate nucleophiles .
-
Acylation : Ethylenediamine’s primary amines react with acylating agents (e.g., acetic anhydride) in DMF, stabilized by EDC-mediated activation .
-
Cross-linking : Maleimide reacts with thiols or amines via Michael addition, forming stable adducts critical for bioconjugation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogous stearamide derivatives:
Critical Analysis of Functional Performance
Antistatic Efficiency
- The target compound outperforms simpler derivatives like STEARAMIDE MEA (CAS 111-57-9) due to its dual aminoethyl groups, which enhance charge dissipation via hydrogen bonding and ionic interactions .
- SODIUM STEAROAMPHOACETATE (CAS 68298-17-9) exhibits superior surfactant properties but lower antistatic efficacy compared to the target compound, as its carboxylate group prioritizes micelle formation over charge neutralization .
Solubility and Compatibility
- Hydroxyethyl-containing analogs (e.g., STEARAMIDE MEA-STEARATE) show better water solubility due to polar hydroxy groups, whereas the target compound’s aminoethyl groups require acidic formulations for optimal solubility .
- STEARAMIDE DIBA-STEARATE (two ester groups) is lipid-soluble and used in anhydrous systems, contrasting with the target compound’s amphiphilic nature .
Thermal Stability
Cosmetic Industry
- The target compound is favored in hair conditioners and lotions for its dual role in reducing static and improving texture. It outperforms STEARAMIDOETHYL DIETHANOLAMINE (CAS 55819-54-0) in high-humidity environments .
- SODIUM STEAROAMPHOHYDROXYPROPYLSULFONATE () is preferred in shampoos for foam stabilization, a niche where the target compound is less effective .
Industrial Surfactants
- In lubricant formulations, the target compound’s branched structure reduces friction more effectively than linear analogs like STEARAMIDE MIPA (CAS 35627-96-4) .
Preparation Methods
Starting Materials and Reagents
- Stearoyl chloride (or stearic acid activated derivatives): serves as the acyl donor.
- Ethylenediamine or aminoethyl derivatives: provide the aminoethyl linkers.
- Coupling agents: such as carbodiimides (e.g., DCC, EDC) or acid chlorides for amide bond formation.
- Solvents: commonly used solvents include dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).
Stepwise Synthesis Protocol
-
- Stearoyl chloride is reacted with 2-aminoethylamine under controlled temperature (0–5 °C) in anhydrous conditions.
- The reaction proceeds via nucleophilic attack of the amine on the acid chloride, forming the first amide bond.
- Base such as triethylamine is added to neutralize the generated HCl.
-
- The intermediate product containing a free aminoethyl group is further reacted with another equivalent of stearoyl chloride or activated stearic acid derivative.
- This step forms the second amide bond, yielding the bis-amide structure characteristic of Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-.
Analytical Data and Research Findings
Notes on Synthetic Challenges and Optimization
- The compound’s long aliphatic chains and multiple amide linkages require careful control of reaction conditions to avoid side reactions such as hydrolysis.
- The flexibility of the molecule can hinder crystallization, necessitating chromatographic purification.
- Use of mild coupling agents and low temperatures enhances yield and purity.
- Analytical methods such as scalable HPLC protocols have been developed for both preparative purification and pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-?
- Methodological Answer : The synthesis typically involves sequential amidation reactions. Octadecanoic acid is first activated (e.g., via thionyl chloride to form the acyl chloride) and then reacted with ethylenediamine derivatives. For example, N-(2-aminoethyl)ethylenediamine can be used in a two-step process: (1) coupling the acyl chloride to the primary amine, followed by (2) intramolecular cyclization or further functionalization under inert conditions (N₂ atmosphere) to prevent oxidation . Solvents like dichloromethane and catalysts such as Na₂CO₃ are critical for controlling reaction kinetics .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.21 ppm for methyl groups in branched chains, δ 7.69 ppm for amide protons) to confirm functional groups and connectivity .
- Mass Spectrometry : ESI/APCI(+) modes to verify molecular weight (e.g., m/z 413.6 for the parent ion) and detect fragmentation patterns .
- Chromatography : UPLC-Q-TOF/MS for high-resolution separation and quantification of impurities, particularly in biological matrices .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Methodological Answer : The compound’s amphiphilic nature (long alkyl chain + polar amide/amine groups) dictates solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility. Partition coefficients (logP ~8-10) can be experimentally determined via shake-flask methods or predicted using computational tools like COSMO-RS . Thermal stability (TGA/DSC) and crystallinity (XRD) should be assessed to optimize storage conditions .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model insertion into lipid bilayers, focusing on hydrophobic matching and hydrogen-bonding with phospholipid headgroups. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties of the amide group for docking studies with enzymes like fatty acid amide hydrolase (FAAH) . COMSOL Multiphysics integration enables multi-scale modeling of transport phenomena in biological systems .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic Design of Experiments (DoE) with response surface methodology (RSM) can identify critical factors (e.g., molar ratios, agitation speed). For example, optimizing the stoichiometry of ethylenediamine derivatives reduces side reactions like over-alkylation . Advanced analytics (e.g., GC-MS for volatile byproducts) paired with kinetic modeling (Arrhenius plots) further clarify mechanistic pathways .
Q. How does the compound’s stereochemistry impact its biological activity?
- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) separates isomers for in vitro testing. Circular dichroism (CD) spectroscopy confirms absolute configuration. Biological assays (e.g., cell viability, membrane permeability) compare stereoisomers’ effects on lipid raft formation or apoptosis pathways .
Q. What advanced functionalization methods enable selective modification of the amide or amine groups?
- Methodological Answer :
- Amide Functionalization : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups without cleaving the alkyl chain .
- Amine Protection/Deprotection : Boc or Fmoc groups protect primary amines during multi-step synthesis, with TFA/piperidine deprotection .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorescent probes for cellular tracking .
Methodological Challenges and Solutions
Q. How can researchers mitigate degradation during long-term storage?
- Answer : Degradation via hydrolysis or oxidation is minimized by:
- Storage Conditions : Lyophilization under argon, with desiccants (silica gel) at -20°C .
- Stabilizers : Addition of radical scavengers (e.g., BHT) in stock solutions .
- Periodic QC : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. What experimental designs validate the compound’s role in lipid-mediated signaling pathways?
- Answer : Use knockout cell lines (e.g., CRISPR-Cas9 for FAAH) to isolate lipid metabolism effects. Lipidomics (LC-MS/MS) quantifies downstream metabolites (e.g., oleic acid, octadecanamide derivatives) in treated vs. control groups . Fluorescence anisotropy assays measure membrane fluidity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
